4-(2,4-Dimethylphenyl)thian-4-ol

Descripción

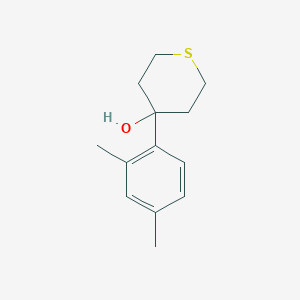

4-(2,4-Dimethylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 2,4-dimethylphenyl group. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the aromatic and alkyl substituents, which may influence its biological activity and solubility.

Propiedades

IUPAC Name |

4-(2,4-dimethylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-10-3-4-12(11(2)9-10)13(14)5-7-15-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBECALURXGBBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CCSCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2(CCSCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Análisis De Reacciones Químicas

As a polymer-based component, the SH 56/70 system holder does not undergo typical chemical reactions like oxidation, reduction, or substitution that are common in small organic molecules. Instead, its performance is evaluated based on its physical and mechanical properties, such as stability, flexibility, and resistance to dynamic loads .

Aplicaciones Científicas De Investigación

The SH 56/70 system holder is widely used in various industrial applications, including:

Robotic Equipment: Ensuring the stability and protection of cables in robotic systems.

Machine Automation: Providing secure cable management in automated machinery.

Factory Automation: Enhancing the durability and flexibility of cable protection in factory settings.

Mechanical Engineering: Supporting the design and construction of mechanical systems with reliable cable management solutions.

Mecanismo De Acción

The SH 56/70 system holder functions by securely holding and protecting cables within its structure. It is designed to be easily adaptable to both dynamic and static applications, ensuring that cables remain stable and protected under various conditions. The system holder’s design includes features such as a stable vibration-proof red clip for safe locking and easy installation .

Comparación Con Compuestos Similares

Structural and Functional Insights:

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethylphenyl group in the target compound provides electron-donating methyl substituents, enhancing aromatic ring stability and lipophilicity. Chloro and methoxy substituents () may enhance antimicrobial activity by disrupting microbial membrane integrity or enzyme function .

Functional Group Variations :

- Thiane vs. Thiazole : The thiane ring (saturated sulfur heterocycle) in the target compound differs from thiazole (unsaturated, nitrogen-sulfur heterocycle) in . Thiazoles are often associated with chemosensor applications due to their π-conjugated systems .

- Hydroxyl vs. Formamide/Semicarbazone : The hydroxyl group in the target compound may participate in hydrogen bonding, whereas semicarbazones () exhibit anticonvulsant activity via GABA transaminase inhibition .

Physicochemical Properties:

- Molecular Weight and Solubility : Smaller molecules like N-(2,4-Dimethylphenyl)formamide (163.20 g/mol) may exhibit better bioavailability compared to bulkier analogs (e.g., 262.29 g/mol in ).

- Purity and Stability : 4-(4-(Trifluoromethyl)phenyl)thian-4-ol is reported at 97% purity, indicating suitability for research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.